(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid
Overview
Description
(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane ring and two methoxy groups.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes a coupling reaction with an electrophilic organic compound, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds . These reactions are a key step in many synthetic pathways in organic chemistry .
Pharmacokinetics
Boronic acids are generally known for their stability and readily prepared nature, which can influence their bioavailability .
Result of Action
The primary result of the action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of a suitable catalyst . Additionally, the stability of boronic acids can be influenced by the presence of water and oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or other boron-insertion reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenyl derivatives, depending on the specific reagents used.
Scientific Research Applications
(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 1,3-dioxolane and methoxy groups, making it less versatile in certain reactions.
(4-Methoxyphenyl)boronic acid: Contains a single methoxy group, offering different reactivity and selectivity.
(4-(1,3-Dioxolan-2-yl)phenyl)boronic acid: Similar structure but lacks the additional methoxy groups, affecting its chemical properties.
Uniqueness
(4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of both the 1,3-dioxolane ring and the two methoxy groups. These substituents enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO6/c1-15-8-5-7(11-17-3-4-18-11)6-9(16-2)10(8)12(13)14/h5-6,11,13-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNSKXDSWDKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C2OCCO2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626606 | |
Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-38-6 | |
Record name | [4-(1,3-Dioxolan-2-yl)-2,6-dimethoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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